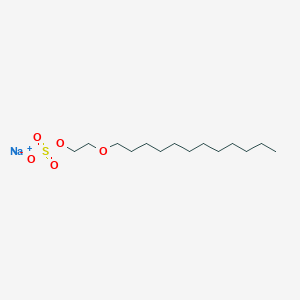
Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester
Übersicht
Beschreibung
Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester is a chemical compound with the molecular formula C28H28O4Si . It contains a total of 64 bonds, including 36 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .
Molecular Structure Analysis
The molecular structure of Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester is characterized by a total of 64 bonds. This includes 36 non-H bonds, 24 multiple bonds, 8 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .Wissenschaftliche Forschungsanwendungen
Adsorption and Polymerization on Surfaces
Silicic acid plays a critical role in influencing the properties of iron oxide surfaces in aquatic systems. Research by Swedlund et al. (2009) using attenuated total reflectance infrared spectroscopy (ATR-IR) revealed that silicic acid in aqueous solutions forms various spectral features indicating different silicate species upon adsorption onto iron oxide surfaces. This has implications for understanding the aquatic chemistry of iron oxides and associated elements (Swedlund, Miskelly, & McQuillan, 2009).
Effect on Arsenic Adsorption
Silicic acid's interaction with ferrihydrite, involving both adsorption and polymerization, significantly affects the adsorption of anionic species like arsenic oxyanions. Swedlund's 1999 study utilized the diffuse layer model (DLM) to determine adsorption constants for silicic acid and arsenic on ferrihydrite, revealing that silicic acid adsorption inhibits arsenic adsorption more than its polymerization (Swedlund, 1999).
Synthesis Method for Silica-Gel
Miyazaki et al. (2003) explored a new synthesis method for silica-gel using silicic acid ester hydrolysis, specifically focusing on tetraethoxysilane (TEOS) for lead isotope analysis. This method demonstrates the utility of silicic acid esters in synthesizing silica-gel with controlled physicochemical properties, which is crucial for analytical applications (Miyazaki, Shibata, & Yoshikawa, 2003).
Luminescent Porphyrin Monolayer Synthesis
Gulino et al. (2007) developed a method to covalently anchor tetrakis(hydroxyphenyl)porphyrin molecules on Si(100) substrates. This involved using silicic acid esters and highlighted the potential of silicic acid derivatives in creating functionalized surfaces with specific optical properties (Gulino et al., 2007).
Chromatographic Applications
Silicon esters, derived from silicic acid, have been used in chromatographic applications. A study by Glennon et al. (1994) utilized a silica bonded calix[4]arene tetraester stationary phase for the chromatographic separation of amino acid esters and alkali metal ions, demonstrating the versatility of silicic acid derivatives in separation technologies (Glennon et al., 1994).
Biogenic Silica Studies
Conley and Schelske (2016) explored the role of silicic acid as a nutrient in the ocean, particularly its importance for organisms like diatoms and sponges that use it to build silica-based skeletal structures. This study underscores the ecological and biological significance of silicic acid in marine environments (Conley & Schelske, 2016).
Safety And Hazards
While specific safety and hazard information for Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
tetrakis(2-methylphenyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4Si/c1-21-13-5-9-17-25(21)29-33(30-26-18-10-6-14-22(26)2,31-27-19-11-7-15-23(27)3)32-28-20-12-8-16-24(28)4/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMWZRUDJDOLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O[Si](OC2=CC=CC=C2C)(OC3=CC=CC=C3C)OC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066106 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
CAS RN |
16714-40-2 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16714-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-methylphenyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)




![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)


![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)


